molecular formula C10H19ClO B6300371 2-tert-Butyl-2-chloro-3,3-dimethylbutanal CAS No. 106661-47-6

2-tert-Butyl-2-chloro-3,3-dimethylbutanal

Cat. No.: B6300371
CAS No.: 106661-47-6
M. Wt: 190.71 g/mol
InChI Key: HGHJKZHZUWOODI-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-chloro-3,3-dimethylbutanal is a chemical compound with the molecular formula C10H19ClO. It is commonly referred to as tert-Butyl chloroacetate and is used in various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal typically involves the chlorination of 2-tert-Butyl-3,3-dimethylbutanal. The reaction is carried out under controlled conditions to ensure the selective chlorination of the compound. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-chloro-3,3-dimethylbutanal undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation Reactions: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include 2-tert-Butyl-2-hydroxy-3,3-dimethylbutanal, 2-tert-Butyl-2-amino-3,3-dimethylbutanal, and 2-tert-Butyl-2-alkoxy-3,3-dimethylbutanal.

    Oxidation Reactions: The major product is 2-tert-Butyl-2-chloro-3,3-dimethylbutanoic acid.

    Reduction Reactions: The major product is 2-tert-Butyl-2-chloro-3,3-dimethylbutanol.

Scientific Research Applications

2-tert-Butyl-2-chloro-3,3-dimethylbutanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-chloro-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-tert-Butyl-2-chloro-3,3-dimethylbutanal can be compared with other similar compounds such as:

  • tert-Butyl chloroacetate
  • tert-Butyl bromoacetate
  • tert-Butyl iodoacetate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the tert-butyl and chloro groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

2-tert-butyl-2-chloro-3,3-dimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHJKZHZUWOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=O)(C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543393
Record name 2-tert-Butyl-2-chloro-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106661-47-6
Record name 2-tert-Butyl-2-chloro-3,3-dimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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